molecular formula C23H22N6O2S B2360035 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide CAS No. 1421468-10-1

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Cat. No.: B2360035
CAS No.: 1421468-10-1
M. Wt: 446.53
InChI Key: QTAMASDYAMZZNZ-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine derivatives are known for their wide range of pharmacological activities and are often used in the design of structures in medicinal chemistry . They have been reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic effects .


Synthesis Analysis

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The structures of the compounds were elucidated using spectroscopic methods like FT-IR, NMR (1H and 13C), and mass spectroscopy .

Scientific Research Applications

Antibacterial and Antitumor Agents

Research has identified the potential of heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide, as antibacterial agents. These compounds, through various synthetic processes, have shown high antibacterial activity, indicating their usefulness in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013). Additionally, certain derivatives have demonstrated potent antitumor activities, suggesting their application in cancer treatment. Compounds synthesized from similar structures have shown higher activity against various cancer cell lines than standard drugs in some cases, further underscoring their potential as antitumor agents (Hafez, Alsalamah, & El-Gazzar, 2017).

Histone Deacetylase Inhibition

A compound structurally related to this compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an isotype-selective histone deacetylase (HDAC) inhibitor. This compound inhibits HDACs 1-3 and 11 at submicromolar concentrations, blocking cancer cell proliferation and inducing various anticancer mechanisms. Its oral bioavailability and significant in vivo antitumor activity highlight its potential as an anticancer drug (Zhou et al., 2008).

Vasodilatory Action

N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which share a similar structural motif with the compound , have been synthesized and shown to possess vasodilatory action. These compounds increase arterial blood flow, suggesting their potential application in cardiovascular treatments. Some derivatives have been found to be equipotent to diltiazem, a clinically used cardiovascular drug, indicating their promise in therapeutic applications (Morikawa, Sone, & Asano, 1989).

Degradation and Environmental Impact

Investigations into the degradation of similar sulfonylurea herbicides have shown that microbial transformation plays a crucial role in their environmental breakdown. This research is critical for understanding the environmental impact and degradation pathways of such compounds, potentially leading to improved agricultural practices and remediation strategies (Saha & Kulshrestha, 2002).

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-32(31,19-10-8-17-5-3-4-16-7-9-18(19)23(16)17)28-13-12-25-21-14-22(27-15-26-21)29-20-6-1-2-11-24-20/h1-6,8,10-11,14-15,28H,7,9,12-13H2,(H2,24,25,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAMASDYAMZZNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC3=C2C1=CC=C3)S(=O)(=O)NCCNC4=CC(=NC=N4)NC5=CC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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